molecular formula C8H6ClNO B8789169 4-Chloro-1H-indol-5-ol

4-Chloro-1H-indol-5-ol

Cat. No.: B8789169
M. Wt: 167.59 g/mol
InChI Key: YGVUPXSZGAYPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-indol-5-ol (Molecular Formula: C 8 H 6 ClNO ) is a functionalized indole derivative of significant interest in organic synthesis and medicinal chemistry research. As a key chemical intermediate, it serves as a versatile building block for the design and development of novel bioactive molecules . The indole scaffold is a privileged structure in pharmaceuticals, known for its widespread presence in compounds with diverse biological activities . This compound is particularly valuable for exploring structure-activity relationships in drug discovery campaigns. Researchers utilize this compound to synthesize new chemical entities for screening against a variety of biological targets. Indole derivatives have demonstrated a broad spectrum of pharmacological properties in scientific studies, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The specific substitution pattern of this compound makes it a promising precursor for generating compounds with potent biological effects. Handling and Storage: This product should be stored in a cool, dry place, and it is recommended to keep it refrigerated at 2-8°C for long-term stability . As with all chemicals of this nature, proper personal protective equipment should be used. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-1H-indol-5-ol

InChI

InChI=1S/C8H6ClNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H

InChI Key

YGVUPXSZGAYPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 1h Indol 5 Ol and Analogous Halogenated Indole Systems

Classical and Modern Synthetic Routes to 4-Chloro-1H-indol-5-ol

The construction of the this compound molecule can be approached through various synthetic strategies, ranging from traditional methods that build the indole (B1671886) skeleton to more contemporary techniques involving directed functionalization.

Fischer Indole Synthesis Adaptations for Halogenated Indoles

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of the indole nucleus. wikipedia.orgbhu.ac.in This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of halogenated indoles, appropriately substituted phenylhydrazines are utilized. For instance, the reaction of a substituted phenylhydrazine with a carbonyl compound under acidic conditions (using catalysts like HCl, H2SO4, or Lewis acids such as ZnCl2) leads to the formation of the corresponding indole. wikipedia.org

Adaptations of the Fischer indole synthesis have been reported for preparing chloro-substituted indoles. For example, the synthesis of 4-chloroindole-3-acetic acid has been achieved through Fischer indolization. tandfonline.com In some cases, abnormal products can be formed. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH unexpectedly yielded ethyl 6-chloroindole-2-carboxylate as the major product. nih.gov A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the Fischer synthesis. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for Halogenated Indoles

Starting MaterialsCatalyst/ConditionsProductReference
Substituted phenylhydrazine, Aldehyde/KetoneBrønsted or Lewis acidsSubstituted indole wikipedia.org
(2-Chloro-6-nitrophenyl)hydrazine, Pyruvic acidPolyphosphoric acid4-Chloroindole-2-carboxylic acid tandfonline.com
Ethyl pyruvate 2-methoxyphenylhydrazoneHCl/EtOHEthyl 6-chloroindole-2-carboxylate (abnormal product) nih.gov
Aryl bromide, HydrazonePalladium catalystN-Arylhydrazone (intermediate) wikipedia.org

Directed Halogenation and Hydroxylation Strategies

Modern synthetic methods often rely on directing groups to achieve regioselective functionalization of the indole ring. The inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position, makes direct halogenation and hydroxylation at other positions challenging. bhu.ac.in

Directed lithiation has been a useful strategy. For instance, the use of a directing group can facilitate lithiation at a specific position, followed by quenching with an electrophilic halogen source to introduce a halogen atom. tandfonline.com Similarly, directing groups can be employed to guide hydroxylation to a specific carbon on the benzene (B151609) portion of the indole ring.

Enzymatic and chemoenzymatic methods are also emerging as powerful tools. For example, a multienzyme cascade system has been developed for the synthesis of halogenated indoles, utilizing an alcohol dehydrogenase, a flavin-dependent halogenase, and a flavin reductase. rsc.org This biocatalytic approach offers high selectivity under mild conditions. rsc.org

Multi-component Reaction Pathways for Indole Core Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indoles in a single step from three or more starting materials. frontiersin.orgnih.gov Several named MCRs, such as the Ugi and Biginelli reactions, have been adapted for the synthesis of indole derivatives. nih.gov

For instance, an Ugi five-center, four-component reaction (U-5C-4CR) has been utilized to synthesize a 6-chloroindole-based inhibitor of the MDM2–p53 interaction. mdpi.com This reaction brought together L-leucine, ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate, and benzyl (B1604629) isocyanide to construct the complex product. mdpi.com MCRs are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds for biological screening. frontiersin.org

Regioselective Functionalization of Indole Nucleus

Achieving regioselectivity in the functionalization of the indole core is a significant challenge due to the differential reactivity of the pyrrole (B145914) and benzene rings.

Strategies for Chlorination at Position 4

Directing the chlorination to the C4 position of the indole nucleus is particularly difficult due to the higher nucleophilicity of the pyrrole ring. nih.gov However, several strategies have been developed to achieve this transformation.

One approach involves the use of a directing group on the indole nitrogen or at the C3 position. For example, N-protected indole-3-formaldehydes can be selectively chlorinated at the C4 position using N-chlorosuccinimide (NCS). google.com This method has been shown to be effective for a variety of N-protecting groups, affording the corresponding 4-chloroindole-3-carbaldehydes in good yields. google.com

Palladium-catalyzed C-H activation has also emerged as a powerful tool for C4-functionalization. By employing a suitable directing group, such as a pivaloyl group at C3, regioselective arylation at the C4 position can be achieved. rsc.org More recently, a transient directing group strategy using alanine (B10760859) has been developed for the palladium-catalyzed C4-alkynylation of indoles. acs.org

In some cases, the presence of a substituent at another position can influence the regioselectivity of chlorination. For instance, the installation of a chloride at the C2 position of a 3-substituted indole can direct further cyclization reactions to the C4 position. nih.gov

Table 2: Selected Methods for C4-Chlorination of Indoles

SubstrateReagent/CatalystProductYieldReference
N-Acetyl indole-3-formaldehydeN-Chlorosuccinimide (NCS)N-Acetyl-4-chloroindole-3-formaldehyde80% google.com
N-Benzoyl indole-3-formaldehydeN-Chlorosuccinimide (NCS)N-Benzoyl-4-chloroindole-3-formaldehyde75% google.com
N-p-Toluenesulfonyl indole-3-formaldehydeN-Chlorosuccinimide (NCS)N-p-Toluenesulfonyl-4-chloroindole-3-formaldehyde83% google.com

Introduction of Hydroxyl Group at Position 5

The introduction of a hydroxyl group at the C5 position of the indole nucleus can be accomplished through several methods. One common strategy involves the use of a starting material that already contains a hydroxyl or a precursor group at the desired position on the benzene ring. For example, 5-hydroxy-1H-indole-2-carboxylic acid has been synthesized from 3-hydroxybenzaldehyde. nih.gov

Another approach is the Friedel-Crafts acylation of an indole derivative, followed by a Baeyer-Villiger oxidation. clockss.org This method allows for the introduction of an acetyl group at the C5 position, which is then converted to a hydroxyl group via oxidation and hydrolysis. clockss.org

N-Alkylation and C-Alkylation Procedures on Indole Derivatives

The alkylation of the indole nucleus is a fundamental strategy for its functionalization. Reactions can be directed to either the nitrogen atom (N-alkylation) or a carbon atom of the heterocyclic or carbocyclic ring (C-alkylation), depending on the reaction conditions and the substrate's electronic properties.

Selective N-alkylation of indole derivatives is often sought to modify the biological activity or solubility of the molecule. A common method involves reacting the indole with an alkylating agent in the presence of a base. For instance, a study on (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione demonstrated highly selective N-alkylation on the thiazolidine-2,4-dione ring over the indole nitrogen using potassium carbonate as the base in an aprotic solvent like DMF. niscair.res.in Another efficient method for N-methylation and N-benzylation of indoles utilizes dimethyl carbonate or dibenzyl carbonate, respectively, with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This process can achieve nearly quantitative yields under mild conditions. google.com

C-alkylation introduces alkyl substituents onto the carbon framework of the indole. The C-3 position is particularly nucleophilic and prone to alkylation. A greener approach for C-3 benzylation uses molecular iodine as a catalyst to react indoles with benzylic alcohols, affording C-3 alkylated products in high yields. acs.org For example, the reaction of 5-chloro-1H-indole with diphenylmethanol (B121723) yields 3-benzhydryl-5-chloro-1H-indole. acs.org Furthermore, transition metal catalysis, such as manganese-catalyzed C(α)-alkylation of oxindoles with secondary alcohols, proceeds via a "borrowing hydrogen" methodology, where the alcohol is temporarily oxidized to a ketone, which then acts as the alkylating agent. researchgate.net

The chemoselectivity between N- and C-alkylation can sometimes be controlled by the choice of solvent and catalyst. For unprotected arylamines, which share features with the indole nucleus, acid-catalyzed reactions with ortho-quinone methides can be switched between N-alkylation and para-C-alkylation by changing the solvent. acs.org

Alkylation Method Target Position Key Reagents & Conditions Substrate Example Yield Reference
Selective N-AlkylationThiazolidine N3Alkyl halide, K₂CO₃, DMF(Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dioneGood niscair.res.in
Catalytic N-MethylationIndole N1Dimethyl carbonate (DMC), DABCO (cat.), 90°C5-BromoindoleQuantitative google.com
C-3 BenzylationIndole C3Benzylic alcohol, I₂ (cat.)5-Chloro-1H-indole80% acs.org
C(α)-AlkylationOxindole (B195798) C3Secondary alcohol, Mn-catalyst, KOBuᵗ, Toluene, 110°C2-Oxindole85% researchgate.net

Protecting Group Chemistry in this compound Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. numberanalytics.com They temporarily mask reactive functional groups—in this case, the indole N-H and the phenolic hydroxyl group—to prevent unwanted side reactions during subsequent chemical transformations. uchicago.edulibretexts.org

The choice of a protecting group is critical and must be stable to the reaction conditions while being readily removable under mild and selective conditions. numberanalytics.comuchicago.edu For the indole nitrogen, common protecting groups include acetyl (Ac), benzyl (Bn), and various silyl (B83357) ethers. libretexts.org The selection of a nitrogen protecting group can significantly influence the outcome of subsequent reactions. For example, in the halogenation of indoles, the presence of an electron-withdrawing group on the nitrogen can direct the halogenation to the C2 position. organic-chemistry.orgacs.org

For the phenolic hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl, p-methoxybenzyl) and silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). uwindsor.ca The benzyl (Bn) group is widely used and can be removed by hydrogenolysis, while silyl ethers are typically cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orguwindsor.ca

Orthogonal protection strategies, where multiple protecting groups can be removed in any order without affecting the others, are particularly powerful in complex syntheses. uchicago.edu For instance, one could protect the indole nitrogen with a base-labile group and the phenol (B47542) with an acid-labile group, allowing for selective deprotection. numberanalytics.com More advanced strategies employ photocleavable protecting groups, such as the o-nitrobenzyl or p-hydroxyphenacyl groups, which can be removed with light, offering a highly specific and non-invasive deprotection method. numberanalytics.comacs.org

Functional Group Protecting Group Abbreviation Introduction Reagents Cleavage Conditions Reference
Indole NitrogenAcetylAcAcetic anhydride (B1165640) or Acetyl chlorideBase (e.g., NH₃, MeNH₂) or Acid libretexts.org
Indole NitrogenBenzylBnBenzyl bromide (BnBr), Base (e.g., NaH)Hydrogenolysis (H₂, Pd/C) libretexts.org
Hydroxyl (Phenol)p-MethoxybenzylPMBPMB-Cl, BaseAcid, Oxidation, or Hydrogenolysis libretexts.org
Hydroxyl (Phenol)tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF), Acid uwindsor.ca
Hydroxyl (Phenol)TetrahydropyranylTHPDihydropyran, Acid (cat.)Aqueous Acid libretexts.org

Catalytic Approaches in the Synthesis of Halogenated Indole Derivatives

Catalysis offers efficient and selective routes for the synthesis and functionalization of halogenated indoles. Both transition-metal catalysis and organocatalysis have emerged as powerful strategies, often enabling reactions that are difficult to achieve through traditional stoichiometric methods. sioc-journal.cnacs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organic halide with an organoboron compound, is particularly valuable for functionalizing the indole scaffold. nih.govchemie-brunschwig.ch

This method can be used to introduce aryl or other groups onto the indole ring system. For instance, a double Suzuki-Miyaura coupling has been developed for the synthesis of 5,7-diarylindoles using a low loading of a palladium catalyst in water, highlighting a green approach. rsc.org The reaction proceeds efficiently with N-unprotected 5,7-dihaloindoles. rsc.org Similarly, highly functionalized indole-2-carbonitriles have been synthesized via Suzuki reactions on 3-iodo-1H-indole-2-carbonitrile precursors, coupling them with various arylboronic acids in good yields. mdpi.com The functionalization is not limited to the carbocyclic ring; a hydroboration/Suzuki-Miyaura sequence has been used to functionalize the C-3β position of 3-vinyl indoles. nih.gov

Indole Substrate Coupling Partner Catalyst System Product Type Yield Reference
5,7-DibromoindolePhenylboronic acidPd(PPh₃)₄, K₂CO₃5,7-Diarylindole91% rsc.org
N-Methyl-3-vinyl indole(Trifluoromethylsulfonyloxy)cyclohexene derivative9-BBN, Pd(dppf)Cl₂, K₃PO₄C-3β substituted indole75% nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄, NaHCO₃3-Aryl-indole-2-carbonitrile93% mdpi.com

Organocatalysis in Indole Functionalization

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for indole functionalization. rsc.org This approach has gained prominence for its potential cost savings, reduced toxicity, and ability to facilitate asymmetric transformations. sioc-journal.cn While the pyrrole ring of indole is highly reactive, organocatalysis has enabled the more challenging functionalization of the less reactive carbocyclic (benzene) ring at the C-4, C-5, C-6, and C-7 positions. sioc-journal.cnrsc.org

The development of organocatalytic strategies for the asymmetric alkylation of indoles has been a significant area of research. rsc.org For example, chiral urea (B33335) catalysts, in combination with a phosphoric acid additive, can catalyze the intermolecular C-C bond formation between alkyl indoles and trifluoropyruvates with high efficiency and enantioselectivity. nih.gov These methods represent a powerful alternative to transition-metal-catalyzed processes for accessing chiral indole derivatives. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

Applying the principles of green chemistry to the synthesis of halogenated indoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgbridgew.edu

One key principle is the use of catalytic reagents over stoichiometric ones, which is exemplified by the catalytic approaches discussed previously. acs.org Another principle is atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. acs.org

In the context of halogenation, traditional methods often use hazardous reagents. Greener alternatives have been developed, such as using an oxone-halide system. organic-chemistry.orgacs.org This method generates the reactive halogenating species in situ from benign halide salts, avoiding the need for stoichiometric halogenating agents and reducing toxic byproducts. organic-chemistry.orgacs.org Enzymatic halogenation offers another highly attractive green alternative. frontiersin.org Halogenase enzymes can operate in aqueous media at ambient temperatures, use benign halide salts as the halogen source, and exhibit excellent regioselectivity, which simplifies product purification and reduces waste. frontiersin.org

Furthermore, the choice of solvent is critical. The development of synthetic methods that use water as a solvent, such as the aqueous Suzuki-Miyaura coupling for preparing 5,7-diarylindoles, represents a significant step toward a more sustainable chemical synthesis. rsc.org Avoiding unnecessary derivatization, such as the use of protecting groups, is another core principle of green chemistry. acs.orgbridgew.edu The ability to perform reactions on N-unprotected indoles, as seen in some Suzuki couplings, aligns with this goal. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 1h Indol 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole nucleus is typically the C3 position, as this pathway maintains the aromaticity of the benzene (B151609) ring in the intermediate cation. quimicaorganica.org For 4-Chloro-1H-indol-5-ol, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of further substitutions. The hydroxyl group at C5 is an activating, ortho-, para-directing group, while the chloro group at C4 is a deactivating, ortho-, para-directing group.

While specific studies on this compound are limited, the behavior of analogous compounds provides valuable insights. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to proceed regioselectively to yield 6-acetyl-5-hydroxyindole derivatives. This suggests that in this compound, electrophilic attack would likely be directed to the C6 position, influenced by the strong activating effect of the hydroxyl group.

Common electrophilic substitution reactions applicable to indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically employing nitric acid in acetic anhydride (B1165640). quimicaorganica.org

Sulfonation: Often carried out using a pyridine-SO3 complex to avoid polymerization. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: Introducing acyl and alkyl groups, respectively, using appropriate catalysts.

Nucleophilic aromatic substitution on the chloro-substituted benzene ring of this compound is generally challenging due to the electron-rich nature of the indole system. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

Oxidative Transformations of the Hydroxyl Group

The hydroxyl group at the C5 position of this compound is susceptible to oxidation, leading to the formation of various interesting products.

Formation of Quinonoid and Indigo (B80030) Derivatives

Oxidation of 5-hydroxyindoles can lead to the formation of quinone-like structures. This transformation is a key step in the biosynthesis of melanin (B1238610) from 5,6-dihydroxyindole. researchgate.net The oxidation of the hydroxyl group can proceed through a one-electron pathway to form a semiquinone radical, which can then undergo further reactions.

Furthermore, the oxidation of indole derivatives is a well-known route to the synthesis of indigo dyes. The mechanism involves the initial oxidation of the indole to indoxyl (3-hydroxyindole), which is a transient intermediate. youtube.com Two molecules of indoxyl then dimerize and are further oxidized to form the characteristic blue pigment, indigo. youtube.commdpi.com While the direct synthesis of a chlorinated indigo derivative from this compound has not been explicitly documented in the reviewed literature, the general principles of indigo formation suggest this as a plausible transformation pathway under appropriate oxidative conditions.

Reductive Modifications of the Indole Scaffold

Reductive modifications of the indole scaffold can target either the substituents or the heterocyclic ring itself. A key potential reaction for this compound is the reductive dehalogenation of the chloro group at the C4 position. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). organic-chemistry.org The success and selectivity of this reaction can be influenced by the reaction conditions and the presence of other functional groups. In some cases, hydrogenation of chloroindoles can lead to a mixture of the dehalogenated product and the corresponding octahydroindole. rsc.org

The indole ring itself can also be reduced under more forcing conditions. Catalytic hydrogenation can lead to the formation of the corresponding indoline (B122111) (2,3-dihydroindole) or, with complete saturation, the octahydroindole.

Condensation and Annulation Reactions Involving the Indole Moiety

The indole nucleus can participate in a variety of condensation and annulation reactions to construct more complex heterocyclic systems. These reactions often utilize the nucleophilic character of the C3 position of the indole ring.

Several named reactions are pertinent to the potential reactivity of this compound:

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. researchgate.net Tryptamine (B22526), a derivative of indole, readily undergoes this reaction.

Bischler-Möhlau Indole Synthesis: This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. researchgate.net

Paal-Knorr Synthesis: This reaction can be used to synthesize pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. researchgate.net

Larock Indole Synthesis: This palladium-catalyzed reaction provides a route to 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring, and can be applied to functionalized indoles. researchgate.net

The presence of the chloro and hydroxyl groups on the benzene ring of this compound would influence the reactivity and regioselectivity of these condensation and annulation reactions.

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations.

Proposed Reaction Intermediates

Electrophilic Substitution: The mechanism of electrophilic aromatic substitution on indoles proceeds through a cationic intermediate, often referred to as a Wheland intermediate or an arenium ion. Attack at the C3 position is favored as it leads to a more stable intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. quimicaorganica.org

Oxidative Dimerization to Indigo: The oxidation of indoles to indigo is proposed to proceed through a radical mechanism. The initial oxidation of indole forms an indoxyl radical. Two of these radicals can then couple to form a dimer, which is subsequently oxidized to the final indigo pigment. mdpi.com

Friedel-Crafts Reactions: The mechanism of the Friedel-Crafts reaction involves the generation of a highly electrophilic species (an acylium ion in acylation or a carbocation in alkylation) by the action of a Lewis acid catalyst. This electrophile is then attacked by the electron-rich indole ring. A key intermediate in intramolecular Friedel-Crafts alkylation of indoles has been suggested to be a spiro compound. quimicaorganica.org

Kinetic Studies of Reaction Pathways

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented kinetic studies for the reaction pathways of this compound. While the synthesis and general reactivity of the broader indole class of compounds are extensively studied, specific research detailing the reaction rates, mechanisms, and kinetic parameters for the transformations of this compound is not publicly available.

General principles of indole chemistry suggest that this compound would participate in electrophilic substitution reactions, with the electron-donating hydroxyl group and the pyrrole (B145914) ring activating the molecule. The chlorine atom, being an electron-withdrawing group, would likely influence the regioselectivity of such reactions. However, without specific experimental data, any discussion of reaction kinetics would be purely speculative.

Consequently, no data tables or detailed research findings on the kinetic studies of reaction pathways for this compound can be presented. Further empirical research is required to elucidate the kinetic and mechanistic details of its chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For 4-Chloro-1H-indol-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The phenolic O-H proton signal would likely appear between δ 4-7 ppm, also as a broad singlet. The aromatic region (δ 6.5-8.0 ppm) would contain signals for the four protons on the indole ring system. The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would confirm the 4-chloro and 5-hydroxy substitution pattern by revealing the adjacency of the remaining protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms of the indole ring system. The chemical shifts would be influenced by the attached heteroatoms (N, O) and the halogen (Cl). Carbons bonded to the electronegative oxygen and nitrogen atoms would appear at lower field (higher ppm values), as would the carbon atom directly attached to the chlorine.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, it would show which aromatic protons are adjacent to one another, helping to piece together the connectivity of the benzene (B151609) and pyrrole (B145914) rings of the indole structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. This would definitively link the proton signals with their corresponding carbon signals, providing another layer of confirmation for the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound
Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
N-H10.0 - 12.0-Broad singlet, chemical shift is solvent and concentration dependent.
O-H4.0 - 7.0-Broad singlet, may exchange with D₂O.
Aromatic C-H6.5 - 8.0100 - 140Specific shifts and coupling constants depend on exact position.
Aromatic C-O-145 - 160Deshielded due to oxygen attachment.
Aromatic C-Cl-120 - 135Shift influenced by the inductive effect of chlorine.
Aromatic C-N-120 - 140Chemical shift influenced by the pyrrole ring electronics.
Other Aromatic C-100 - 130Includes carbons of the fused ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₈H₆ClNO. HRMS would be used to measure the mass of the molecular ion with high precision, typically to within a few parts per million (ppm) of the theoretical value.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak (M+). This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 2: Molecular Formula and Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₈H₆ClNO
Monoisotopic Mass (for ³⁵Cl)167.01380 Da
Monoisotopic Mass (for ³⁷Cl)169.01085 Da
Isotopic SignatureM+ and M+2 peaks in an approximate 3:1 ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be the O-H stretching vibration of the hydroxyl group and the N-H stretching vibration of the indole ring. libretexts.orgorgchemboulder.comdocbrown.info Due to hydrogen bonding, the O-H stretch is expected to be a strong, broad band in the region of 3550–3200 cm⁻¹. docbrown.info The N-H stretch typically appears as a medium-intensity, sharp to somewhat broad band around 3400-3300 cm⁻¹.

Other significant absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (typically in the 1600–1450 cm⁻¹ region), and C-O stretching for the phenolic hydroxyl group (around 1200 cm⁻¹). docbrown.infookstate.edu The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Intensity
Phenol (B47542)O-H stretch3550 - 3200Strong, Broad
IndoleN-H stretch3400 - 3300Medium
Aromatic RingC-H stretch3100 - 3000Medium to Weak
Aromatic RingC=C stretch1600 - 1450Medium to Strong
PhenolC-O stretch1260 - 1180Strong
Aryl HalideC-Cl stretch800 - 600Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

An X-ray crystal structure would allow for the precise measurement of all geometric parameters. The aromatic C-C bond lengths within the indole ring are expected to be intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, generally falling in the range of 1.36–1.41 Å. sydney.edu.au The C(aryl)-Cl bond length is typically around 1.74 Å. uzh.ch The C(aryl)-O bond length for a phenol is approximately 1.36 Å. uzh.ch Analysis of bond angles would confirm the planarity of the bicyclic indole system. Torsion angles would describe the orientation of the hydroxyl proton relative to the ring.

The solid-state packing of this compound would be significantly influenced by hydrogen bonding. The molecule possesses two hydrogen bond donors (the N-H of the indole and the O-H of the phenol) and two potential acceptor sites (the nitrogen and oxygen atoms). This functionality allows for the formation of extensive intermolecular hydrogen bonding networks. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of 4 Chloro 1h Indol 5 Ol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a wide range of molecular properties, from geometry to reactivity, by calculating the electron density of a system. For a molecule like 4-Chloro-1H-indol-5-ol, DFT calculations would provide critical insights into its fundamental chemical and physical characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformational analysis is particularly relevant for the hydroxyl (-OH) group at the C5 position. Rotation around the C-O bond would lead to different conformers. DFT calculations would be used to determine the rotational energy barrier and identify the most stable orientation of the hydroxyl proton, considering potential intramolecular interactions, such as hydrogen bonding with the adjacent chloro substituent or the pyrrole (B145914) ring's pi-electron system. The planarity of the bicyclic indole (B1671886) ring system would also be confirmed, and key bond lengths and angles would be calculated and could be compared to experimental data if available, or to data from similar crystal structures. mdpi.com

Table 1: Hypothetical Key Geometric Parameters for this compound This table is illustrative of the type of data that would be generated from a DFT geometry optimization.

ParameterAtom 1Atom 2Predicted Value (Å or °)
Bond LengthC4ClValue
Bond LengthC5OValue
Bond LengthOHValue
Bond AngleC4C5C6
Bond AngleC5OH
Dihedral AngleC4C5O

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the molecule's geometry is optimized, DFT calculations can predict its vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific normal mode of vibration, aiding in the assignment of experimental spectral bands.

For this compound, theoretical spectra would show characteristic frequencies for key functional groups:

O-H stretch: A prominent band, typically in the 3200-3600 cm⁻¹ region.

N-H stretch: A sharp band around 3400-3500 cm⁻¹ associated with the indole ring.

C-Cl stretch: A vibration in the fingerprint region, generally between 600-800 cm⁻¹.

Aromatic C-H and C-C stretches: Multiple bands characteristic of the indole ring system.

Comparing the computed vibrational spectrum with experimentally obtained data allows for a detailed confirmation of the molecule's structure. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and interactions with other molecules. Computational methods provide essential tools for visualizing and quantifying these electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the analysis would involve mapping the electron density distribution of these orbitals. It would be expected that the HOMO is primarily located on the electron-rich indole ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO distribution would highlight the regions susceptible to nucleophilic attack. These calculations are fundamental for understanding the molecule's potential role in chemical reactions. researchgate.net

Table 2: Predicted Electronic Properties for this compound This table illustrates the typical electronic parameters derived from DFT calculations.

PropertyPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. The map uses a color scale to denote different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs of the oxygen and the π-system of the ring).

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., the hydrogen atoms of the -OH and -NH groups).

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the hydroxyl oxygen atom due to its lone pairs. The hydrogen atoms of the hydroxyl and amine groups would be regions of positive potential (blue), highlighting their role as hydrogen bond donors. The chlorine atom would also exhibit negative potential. This mapping helps predict how the molecule would interact with biological receptors or other reactants. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular aggregation, crystal packing, and ligand-receptor binding. nih.gov The NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize these weak interactions in real space.

An NCI plot visualizes broad surfaces between atoms rather than simple lines. The surfaces are colored to differentiate the nature of the interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak attractive interactions, like van der Waals forces.

Red: Repulsive interactions, indicating steric clash.

For this compound, NCI analysis would be used to explore potential intramolecular hydrogen bonding between the C5-hydroxyl group and the C4-chloro atom. In a simulation of a dimer or a crystal lattice, this analysis would clearly depict the intermolecular hydrogen bonds formed by the N-H and O-H groups, as well as π-π stacking interactions between the indole rings, which are critical for its solid-state structure and properties. mdpi.com

Hydrogen Bonding and Pi-Stacking Interactions

Non-covalent interactions, such as hydrogen bonding and π-stacking, are crucial in determining the supramolecular architecture and biological interactions of indole derivatives. For this compound, these interactions are dictated by the electronic properties of the indole ring, the hydroxyl (-OH) group, the amino (-NH) group, and the chloro (-Cl) substituent.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the -NH and -OH groups) and acceptors (the oxygen and nitrogen atoms, and to a lesser extent, the chlorine atom and the π-system of the indole ring). This allows for the formation of a variety of intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates in the solid state. mdpi.com

Computational studies on similar chlorinated indole derivatives, such as 5-chloro-7-azaindole-3-carbaldehyde, have utilized Density Functional Theory (DFT) to analyze the geometry and stability of hydrogen-bonded dimers. mdpi.com These studies reveal strong N–H···N hydrogen bonds that are critical to the crystal lattice formation. mdpi.com For this compound, it is anticipated that strong O–H···O, N–H···O, O–H···N, and N–H···N hydrogen bonds would be the primary interactions. The presence of the electron-withdrawing chlorine atom can also influence the acidity of the NH proton and the hydrogen bonding capabilities of the molecule.

Illustrative Hydrogen Bond Parameters for a Hypothetical Dimer of this compound (Based on DFT Calculations of Analogous Systems)

Donor Acceptor Distance (Å) Angle (°) Interaction Energy (kcal/mol)
O–H O ~1.8 - 2.0 ~160 - 175 ~ -5 to -8
N–H O ~1.9 - 2.1 ~155 - 170 ~ -4 to -7
O–H N ~1.8 - 2.0 ~160 - 175 ~ -5 to -8

Pi-Stacking Interactions: The aromatic indole ring of this compound is capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The substitution pattern on the indole ring, particularly the presence of the electron-rich hydroxyl group and the electron-withdrawing chloro group, can modulate the quadrupole moment of the ring and influence the geometry and strength of these interactions.

Computational Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, intermediates, and transition states, it is possible to elucidate the most probable reaction pathways.

For a given reaction involving this compound, computational methods such as DFT can be employed to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

Once the reactants, products, and transition states have been optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, with the activation energy (the energy difference between the reactants and the transition state) being a key determinant of the reaction rate. Computational distortion/interaction analysis is a method used to characterize transition states and can help in devising strategies to improve reaction outcomes. nih.gov

Hypothetical Reaction Energy Profile Data for an Electrophilic Substitution on this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate +5.6
Transition State 2 +12.8

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Selection: A dataset of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

For a series of analogs of this compound, a QSAR study could be undertaken to predict their activity against a particular biological target. The descriptors used in such a model might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, molar volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the design and synthesis of more potent analogs.

Mechanistic Biological Activity Research of 4 Chloro 1h Indol 5 Ol and Analogs Excluding Clinical Outcomes

Molecular Target Identification and Binding Interactions

The biological effects of 4-Chloro-1H-indol-5-ol and its analogs are predicated on their specific interactions with protein targets. Understanding these binding events at a molecular level is crucial for elucidating their mechanism of action.

The indole (B1671886) moiety is a key feature in many synthetic medicinal compounds, facilitating the binding of pharmaceuticals to target molecules. jyoungpharm.org Analogs containing a chloro-indole core have been investigated for their ability to bind to various protein kinases, which are crucial in cell signaling pathways. For instance, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a chloro-heterocyclic structure, have been designed as potential tyrosine kinase inhibitors and show the ability to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov

The presence of a halogen atom, such as chlorine, can significantly contribute to protein-ligand binding affinity. nih.gov Studies on other halogenated ligands, such as para-fluoro-D-phenylalanine binding to carboxypeptidase A, have shown that the halogen can enhance binding by increasing the hydrophobic character of the protein-ligand interface, even in the absence of direct polar contacts. nih.gov In the case of a 5-chloro-indole derivative designed to inhibit BRAF kinase, the chloro-indole moiety stacks within a hydrophobic pocket, forming pi-H interactions with Val471 and hydrophobic interactions with residues including Trp531, Phe583, Cys532, and Ile463. mdpi.com

X-ray crystallography provides high-resolution structural data that clarifies the precise interactions between a ligand and its protein target. nih.govnih.gov For example, the crystallographic analysis of a 5-chloro-indole analog in complex with BRAF kinase reveals the structural basis for its inhibitory activity. mdpi.com The analysis shows the 5-chloro-indole moiety positioned between the amino acid residues Trp531 and Phe583. mdpi.com A critical interaction involves the chlorine atom, which forms a halogen bond with the key amino acid residue Cys532 at the gate of the active site. mdpi.com

General principles from crystallographic studies of other inhibitor-enzyme complexes further inform our understanding. For instance, the analysis of 4-hydroxybenzoyl-CoA thioesterase with its inhibitors shows that interactions can be mediated by a small number of protein side chains (like Ser91) and a larger number of interactions with the protein backbone. nih.gov Such studies reveal how the enzyme's active site polarizes the inhibitor, making it more susceptible to nucleophilic attack, and identify key residues, such as Asp17, that are crucial for the catalytic mechanism. nih.gov

Mechanisms of Biological Modulation (In Vitro/Cellular Studies)

Following binding to their molecular targets, chloro-indole analogs can modulate biological activity through various mechanisms, which can be observed in in vitro and cellular-level studies.

Mutations and over-activation of kinase-driven cell signaling pathways are linked to the survival and proliferation of cancer cells. mdpi.com Chloro-indole analogs have been specifically designed to target these pathways. A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways. mdpi.com The interaction of these compounds with the ATP-binding sites of these kinases can disrupt the signaling cascade, thereby affecting cell function. nih.govnih.gov Furthermore, computational docking studies of other heterocyclic analogs have suggested interactions with proteins in the human mitogen-activated protein kinase (MAPK9) pathway. nih.gov

A variety of in vitro assays are used to quantify the biological effects of chloro-indole analogs. The inhibition of albumin denaturation is a widely used method to screen for anti-inflammatory activity. jyoungpharm.org Several indole derivatives, including N²-(biphenyl-2-yl)-4-chloro-N¹-(5-chloro-1H-indol-1-yl)-4-aminobenzene-1,2-diamine (NA5), have demonstrated dose-dependent inhibition of albumin denaturation, indicating potential anti-inflammatory properties. jyoungpharm.org The compound NA5 showed the strongest effect among the tested series. jyoungpharm.org

Cell-based assays are also critical for evaluating the biological response to these compounds. Cell viability assays performed on 5-chloro-indole-2-carboxylate derivatives showed that most of the tested compounds were not cytotoxic at concentrations up to 50 µM. mdpi.com Other in vitro assays on different indole-containing compounds have been used to measure a wide range of activities, including antibacterial, antioxidant, and antitrypanosomal effects. nih.govnih.govacs.orgnih.gov

The table below summarizes the anti-inflammatory activity of several indole derivatives from an albumin denaturation inhibition assay. jyoungpharm.org

Compound50 µg/mL (% Inhibition)100 µg/mL (% Inhibition)200 µg/mL (% Inhibition)300 µg/mL (% Inhibition)
NA454.361.370.378.3
NA558.265.274.282.2
NA655.462.471.479.4
NA756.163.172.180.1
Indomethacin (Standard)60.568.576.584.5

Structure-Activity Relationship (SAR) Studies on a Mechanistic Basis

Impact of Halogenation and Hydroxylation on Molecular Interactions

The presence and position of halogen and hydroxyl groups on the indole ring are critical determinants of molecular interactions and subsequent biological activity. These substituents profoundly influence the electronic and steric properties of the molecule, affecting its ability to bind to target proteins and receptors.

Halogenation, the introduction of atoms like chlorine or bromine, can enhance the binding affinity of indole derivatives through the formation of halogen bonds. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule. For instance, the chlorine atom on an indole derivative has been shown to form a halogen bond with the side chain of an asparagine residue (Asn 6.55) within the 5-HT2A serotonin (B10506) receptor, contributing to the ligand's binding. nih.gov Computational and crystallographic studies on related halogenated oxindoles have further elucidated the nature of these interactions, including Br···Br and C-H···Br contacts, which can direct molecular assembly and receptor binding. imrpress.complos.orgtandfonline.com The position of the halogen is crucial; studies on brominated indoles have shown that substitution at positions 5 or 6 can significantly improve potency for certain activities. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, primarily facilitates molecular interactions through hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a protein's active site. The position of this group is paramount. For example, in tryptamine (B22526) analogs, hydroxyl groups at the 4th and 5th positions of the indole ring result in significantly higher 5-HT2A receptor agonistic activity compared to those at the 6th or 7th positions. nih.gov Mechanistic simulations reveal that this enhanced activity is due to the formation of a crucial hydrogen bond with residues like L229 and a stable salt bridge with D155, which guide the ligand into the binding site and stabilize the complex. nih.gov Similarly, the hydroxyl group of an indole moiety has been observed to form a key hydrogen bond with threonine residue THR299 in the active site of the estrogen receptor beta. nih.gov

The combined effect of halogenation and hydroxylation can lead to potent biological activity. In a class of marine alkaloids known as meridianins, the optimal inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5) was achieved with a bromine substitution at position 7 and a hydroxyl group at position 4. nih.gov This highlights the synergistic or additive contributions of these two functional groups in establishing a network of interactions that enhances binding affinity and specificity.

Table 1: Impact of Functional Groups on Molecular Interactions

Functional Group Position(s) Type of Interaction Biological Target Example Consequence
Chlorine - Halogen Bond 5-HT2A Receptor (Asn 6.55) Enhanced binding affinity
Hydroxyl 4 and 5 Hydrogen Bond, Salt Bridge 5-HT2A Receptor (L229, D155) Higher agonistic activity
Hydroxyl - Hydrogen Bond Estrogen Receptor β (THR299) Ligand binding

Role of Indole Core Substituents in Biological Activity Profiles

Beyond halogenation and hydroxylation, other substituents on the indole core play a significant role in defining the biological activity profile of the resulting analogs. Modifications at the nitrogen atom (N1), the C3 side chain, and other positions on the benzene (B151609) ring can drastically alter a compound's potency, selectivity, and mechanism of action.

N1-Position: Alkylation or methylation of the indole nitrogen can be critical for certain activities. For meridianins, methylation of the indole nitrogen was found to be important for their kinase inhibitory and antiproliferative activities. nih.gov In contrast, for some HIV-1 fusion inhibitors, a free indole NH proton is desirable as it can form hydrogen bonds with protein residues, and N-alkylation can be detrimental to activity in the cellular environment.

C3-Position: The C3 position is a common site for substitution and significantly influences biological effects. The nature of the side chain at C3 is a key factor. For instance, in 5-hydroxyindole (B134679) derivatives, an uncharged side chain leads to a higher electrochemical potential shift compared to negatively charged carboxylic groups, indicating a strong influence on the electronic properties of the indole ring. For cannabinoid receptor ligands, the length of the carbon side chain at the C3 position is directly related to receptor affinity and potency, with chains of 4 to 6 carbons showing optimal activity. nih.gov The presence of a carboxamide moiety at the C3 position can introduce both hydrophobic and polar properties, enabling hydrogen bonding with a variety of enzymes and proteins, often leading to inhibitory activity.

Table 2: Influence of Indole Core Substituents on Biological Activity

Position Substituent Type Example Biological Activity Mechanistic Role
N1 Methylation Kinase Inhibition Influences binding affinity/potency
N1 Unsubstituted (N-H) HIV-1 Fusion Inhibition Acts as a hydrogen bond donor
C3 Carbon side chain (4-6 carbons) Cannabinoid Receptor Binding Optimal interaction with receptor
C3 Carboxamide Enzyme Inhibition Forms hydrogen bonds with active site
C5 Various substituents Kinase Inhibition Important for potency

Studies on Specific Biological Activities (Mechanistic Focus)

The structural features of this compound and its analogs translate into a range of biological activities. Mechanistic studies have begun to unravel the molecular pathways through which these compounds exert their antimicrobial, anti-inflammatory, and antiproliferative effects.

Antimicrobial/Antifungal Mechanistic Investigations

Halogenated indoles have demonstrated significant activity against various microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of processes essential for microbial survival and virulence.

Antibacterial Mechanisms: A primary mechanism for chloroindoles is the disruption of bacterial cell membrane integrity. Studies on Vibrio parahaemolyticus have shown that 4-chloroindole (B13527) causes visible damage to the cell membrane, leading to a bactericidal effect. plos.orgmdpi.com This membrane disruption is a rapid mode of action. Furthermore, these compounds act as antivirulence agents by inhibiting key pathogenic processes. They have been shown to effectively inhibit biofilm formation, a crucial step in chronic infections, as well as bacterial motility and the production of virulence factors like proteases. plos.orgtandfonline.commdpi.com At the molecular level, chloroindoles can downregulate the expression of virulence genes, such as those in the csgAB operon in uropathogenic E. coli, which is involved in the formation of curli fibers essential for biofilm structure. nih.gov Structure-activity relationship analyses have revealed that chloro or bromo substitutions at the C4 or C5 positions of the indole ring are particularly effective for antibacterial activity. plos.orgmdpi.com

Antifungal Mechanisms: Against fungal pathogens like Candida albicans, halogenated indoles primarily function by inhibiting the morphological transition from yeast to hyphal form. imrpress.comnih.gov This transition is a critical virulence factor, as the hyphal form is essential for tissue invasion and biofilm formation. Scanning electron microscopy has confirmed that compounds like 7-benzyloxyindole (B21248) effectively block hyphal development. imrpress.comnih.gov This inhibitory action is underpinned by changes at the genetic level. Transcriptomic analysis has shown that these indoles downregulate the expression of several key hypha- and biofilm-related genes, including ALS3, ECE1, and HWP1. imrpress.comnih.gov Some 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share structural similarities, are believed to exert their effects through direct antifungal action, with SAR studies indicating that halogen substituents (I, Cl, or Br) at the 5-position of the oxindole and indole rings are crucial for potent activity. nih.gov Docking studies suggest that some indole derivatives may inhibit essential fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH) or N-myristoyltransferase, which are involved in mitochondrial respiration and protein modification, respectively. mdpi.commdpi.com

Table 3: Antimicrobial/Antifungal Mechanisms of Indole Analogs

Activity Organism Type Mechanism Molecular Target/Effect
Antibacterial Bacteria (Vibrio, E. coli) Cell Membrane Disruption Physical damage to membrane integrity
Antibacterial Bacteria (Vibrio, E. coli) Anti-virulence Inhibition of biofilm formation, motility, protease production
Antibacterial Bacteria (E. coli) Gene Regulation Downregulation of virulence genes (e.g., csgAB)
Antifungal Fungi (C. albicans) Inhibition of Morphogenesis Blocks yeast-to-hypha transition
Antifungal Fungi (C. albicans) Gene Regulation Downregulation of hypha-related genes (ALS3, HWP1)

Anti-inflammatory Mechanistic Research

Indole derivatives, including halogenated analogs, have been investigated for their anti-inflammatory properties. The primary mechanism appears to be the modulation of key signaling pathways and enzymes that drive the inflammatory response.

A central target for many indole compounds is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammation. tandfonline.commdpi.com Indole derivatives have been shown to suppress the activation of the NF-κB pathway. tandfonline.commdpi.com They can achieve this by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By stabilizing IκBα, these compounds prevent the nuclear translocation of the active p65 subunit of NF-κB. drugbank.com This ultimately leads to the downregulation of NF-κB target genes, which include numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

In addition to acting on the NF-κB pathway, some indole derivatives can directly inhibit the enzymatic activity of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.govtandfonline.comnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov By blocking these enzymes, indole compounds can effectively reduce the production of these pro-inflammatory molecules. nih.gov SAR studies on brominated isatins (an oxidized indole derivative) found that substitutions at the C5 and C6 positions were effective in increasing the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Another mechanism contributing to the anti-inflammatory effects of some indole compounds is the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. drugbank.com

Antiproliferative Activity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Indole-based compounds, including those with chloro and hydroxyl substitutions, are widely studied for their antiproliferative effects against various cancer cell lines. Their mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: Indole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 leads to the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. plos.orgnih.gov Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. imrpress.complos.orgtandfonline.comnih.govmdpi.com

The process is tightly regulated by the Bcl-2 family of proteins. Antiproliferative indoles have been shown to modulate the balance of these proteins, favoring apoptosis by downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bad and Bax. imrpress.comnih.govmdpi.com Some derivatives function as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com Additionally, some chloro-indole derivatives can restore the function of the p53 tumor suppressor protein by inhibiting its interaction with its negative regulator, Mdm2. nih.gov This leads to the upregulation of p53-dependent pro-apoptotic proteins like Pumaα and Noxa. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, indole derivatives can halt cell proliferation by causing cell cycle arrest, preventing cancer cells from proceeding through the division cycle. Arrest is commonly observed at the G1/S or G2/M checkpoints. nih.govimrpress.comnih.govmdpi.com For example, some 5-methoxyindole-isatin hybrids cause a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. Indole compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. nih.govtandfonline.com They can also upregulate the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle. nih.govnih.gov

Table 4: Antiproliferative Mechanisms of Indole Analogs

Mechanism Key Events Molecular Targets/Markers
Apoptosis Induction Mitochondrial pathway activation Loss of mitochondrial membrane potential, Cytochrome c release
Caspase cascade activation Activation of Caspase-9, Caspase-3; PARP cleavage
Regulation of Bcl-2 family Downregulation of Bcl-2, Mcl-1; Upregulation of Bax, Bad
p53 pathway activation Inhibition of Mdm2-p53 interaction; Upregulation of Pumaα, Noxa
Cell Cycle Arrest G1/S phase arrest Inhibition of CDK2; Upregulation of p21, p27

Antioxidant Mechanisms

Research into the antioxidant properties of indole derivatives, including analogs of this compound, has focused on their ability to counteract oxidative stress at a cellular level. Oxidative stress is implicated in the pathology of various disorders, prompting the investigation of antioxidant molecules. nih.gov

One area of investigation involves the capacity of these compounds to mitigate the effects of reactive oxygen species (ROS). For instance, the analog 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been studied for its antioxidant activity in human dopaminergic neuroblastoma cells (SH-SY5Y). nih.gov In models of hydrogen peroxide (H₂O₂)-induced oxidative stress, CMI demonstrated protective effects by preventing the increase in ROS-positive cells. nih.gov

Furthermore, the mechanistic action of such indole analogs extends to the modulation of endogenous antioxidant systems. CMI treatment was found to increase the cellular levels of reduced glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system. nih.gov Molecular docking studies provide theoretical insight into these observations, suggesting that CMI may interact directly with key enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, as well as the H₂O₂-scavenging enzyme, catalase. nih.gov These interactions indicate that the antioxidant mechanism of chloro-indole analogs may involve both direct scavenging of free radicals and the enhancement of the cell's enzymatic antioxidant capacity. nih.gov

Interactive Table: Antioxidant Activity of an Indole Analog (Note: The following table is interactive. You can sort the columns by clicking on the headers.)

Receptor Ligand Mechanisms (e.g., D2/D3 Agonism, 5-HT1F/5-HT1A Receptor Antagonism)

Analogs of this compound have been investigated as ligands for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin receptors. The research focuses on understanding their binding affinities and functional activities at these sites.

Dopamine D2/D3 Receptor Agonism

Structure-activity relationship studies on N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, which are analogs of 1H-indol-5-ol, have led to the development of potent dopamine D2 and D3 receptor agonists. nih.gov One lead compound, (-)-21a, demonstrated very high affinity for both D2 and D3 receptors, with Ki values of 16.4 nM and 1.15 nM, respectively. nih.gov This compound also showed full agonist activity at both receptors. nih.gov Another analog, (-)-34, was identified as a partial agonist at these receptors. nih.gov The mechanism of such compounds involves binding to and activating these G protein-coupled receptors. Partial agonism at the D3 receptor, as seen with compounds like cariprazine, can produce a functional antagonism, which is a significant mechanism for its pharmacological effects. nih.gov

Interactive Table: D2/D3 Receptor Activity of Indole Analogs (Note: The following table is interactive. You can sort the columns by clicking on the headers.)

Serotonin 5-HT1A Receptor Antagonism

The 5-HT1A receptor is another significant target for indole-based compounds. 5-HT1A receptor antagonists work by binding to the receptor without activating it, thereby blocking serotonin from exerting its typical inhibitory effects. patsnap.com This competitive inhibition can modulate the serotonergic system in therapeutically relevant ways. patsnap.com

The mechanism of antagonism has been explored in various studies. For example, compounds like (-)pindolol and (-)propranolol have been shown to be potent antagonists at 5-HT1A receptors in the rat hippocampus. nih.gov They effectively reverse the inhibition of forskolin-stimulated adenylate cyclase activity caused by 5-HT1A agonists. nih.gov Molecular modeling of other indole derivatives that act as 5-HT1A ligands reveals that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor cavity. nih.gov This understanding of ligand-receptor interaction is crucial for the rational design of new compounds with specific activities at the 5-HT1A receptor.

Applications in Advanced Organic Synthesis and Biochemical Research

4-Chloro-1H-indol-5-ol as a Key Synthetic Intermediate for Complex Molecules

While the direct total synthesis of complex natural products originating from this compound is not extensively documented in readily available literature, its structural motifs are present in various synthetic targets. The principles of indole (B1671886) synthesis, such as the Fischer indole synthesis, are fundamental in creating the core of many biologically active alkaloids and pharmaceuticals. The presence of the chloro and hydroxyl substituents on the 4 and 5 positions of the indole ring offers valuable handles for further chemical modifications, making it a theoretically useful, though perhaps underutilized, starting material for the synthesis of more complex molecules. The chloro group can be a site for cross-coupling reactions, while the hydroxyl group can be alkylated or otherwise functionalized to build more elaborate structures. The indole nucleus itself is a common feature in a wide array of natural products, and synthetic strategies often involve the construction of substituted indoles as key steps.

Development of Novel Chromogenic Substrates for Enzymatic Assays

Indole derivatives are foundational to the development of chromogenic substrates, which are compounds that produce a colored product upon enzymatic reaction. A well-known class of such substrates are the indolyl-glycosides, which upon hydrolysis by a specific glycosidase, release an indoxyl derivative. This indoxyl then rapidly oxidizes and dimerizes to form a brightly colored, insoluble indigo (B80030) dye.

While the direct synthesis of a commercial chromogenic substrate from this compound is not prominently reported, the underlying chemistry is highly relevant. The widely used substrate, 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), shares a similar halogenated indole core. The synthesis of such molecules typically involves the glycosylation of a protected, functionalized indole. The 4-chloro and 5-hydroxy groups of this compound provide the necessary functionalities that could, in principle, be modified to produce novel chromogenic substrates. For instance, the hydroxyl group at the 5-position could be a point of attachment for a glycosidic bond, and the chloro group at the 4-position would influence the electronic properties and the final color of the resulting indigo dye. The development of new chromogenic substrates with altered specificities or producing different colors is an ongoing area of research, and functionalized indoles like this compound are potential starting points for such endeavors.

Utilization in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The indole ring system is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. The specific substitution pattern of this compound makes it an attractive building block for creating libraries of compounds to screen for biological activity. The chloro group can introduce specific steric and electronic interactions with biological targets, while the hydroxyl group can act as a hydrogen bond donor or acceptor, or as a point for further derivatization.

Chemical probes are small molecules designed to interact with a specific biological target, allowing for the study of its function. The synthesis of such probes often involves the modification of a core scaffold to incorporate reactive groups or reporter tags. While specific examples of chemical probes synthesized directly from this compound are not readily found in the literature, its structure lends itself to such applications. For example, the hydroxyl group could be used to attach a linker to a fluorescent dye or a biotin (B1667282) tag, creating a probe for identifying the binding partners of a molecule containing the 4-chloro-1H-indole core.

Contribution to the Design of New Chemical Entities with Targeted Research Applications

The design of new chemical entities (NCEs) with specific biological targets is a cornerstone of modern drug discovery. The process often starts with a known bioactive scaffold, which is then modified to improve potency, selectivity, or pharmacokinetic properties. The 4-chloro-5-hydroxy-indole framework has the potential to serve as such a starting point.

For instance, many kinase inhibitors, a major class of anti-cancer drugs, incorporate a substituted indole core. The specific substitution pattern can be crucial for achieving selectivity for a particular kinase. The 4-chloro and 5-hydroxy groups of this compound could be exploited to design inhibitors that fit into the specific binding pockets of target kinases. While there are no widely marketed drugs that are explicitly reported to be synthesized from this compound, the principles of rational drug design suggest that it is a viable starting material for the exploration of new chemical space in the search for novel therapeutics. The combination of a halogen atom and a hydroxyl group on the indole ring provides a unique set of properties that can be fine-tuned through further synthetic modifications to achieve a desired biological effect.

Emerging Research Frontiers and Methodological Advancements

Integration of Flow Chemistry and Automation in Indole (B1671886) Synthesis

Flow chemistry is emerging as a transformative approach in the synthesis of indole derivatives. nih.govresearchgate.net This technology is shifting the paradigm from traditional batch processing to continuous flow systems, offering numerous advantages for the synthesis of complex molecules like 4-Chloro-1H-indol-5-ol. nih.govresearchgate.net The use of microreactors or tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and shorter reaction times compared to conventional methods. nih.govacs.orgresearchgate.net

The integration of automation with flow chemistry platforms further enhances these benefits. acs.org Automated systems can screen various reaction conditions rapidly, simplifying the optimization of synthetic routes and enabling the efficient creation of compound libraries for drug discovery. acs.org This combination of technologies is particularly advantageous for handling highly reactive intermediates and exothermic reactions, which are common in the synthesis of functionalized indoles, thereby improving safety and scalability. acs.org For instance, the Fischer indole synthesis, a cornerstone method for creating the indole core, has been successfully adapted to continuous flow systems, demonstrating the potential for producing compounds like this compound more efficiently. nih.govuc.pt

TechnologyKey Advantages in Indole SynthesisPotential Impact on this compound Synthesis
Flow ChemistryPrecise temperature control, rapid mixing, enhanced safety, scalability. acs.orgresearchgate.netImproved yield, reduced reaction time, safer handling of reactive intermediates.
AutomationHigh-throughput screening, rapid optimization, efficient library synthesis. acs.orgFaster discovery of optimal synthetic pathways, streamlined production.
Enabling Technologies (e.g., Microwave, Photochemistry)Increased efficiency, development of fully automated processes. acs.orgAccess to novel synthetic routes and improved process sustainability.
Table 1: Advantages of Flow Chemistry and Automation in Indole Synthesis.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing processes, and ensuring product quality. researchgate.netmagritek.com Advanced spectroscopic techniques are increasingly being integrated into synthetic workflows for in-situ analysis. mdpi.com Techniques such as Near-Infrared (NIR), Raman, and UV/Visible spectroscopy provide molecular-level information without the need for sample extraction, making them ideal for monitoring the synthesis of this compound. mdpi.compolito.it

These Process Analytical Technology (PAT) tools allow for continuous data collection and analysis, enabling a deeper understanding of the reaction mechanism and the identification of critical control points. polito.it For instance, Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering unique spectral fingerprints for specific compounds involved in the reaction. mdpi.com The integration of these spectroscopic methods with flow chemistry setups creates a powerful platform for the development of highly controlled and efficient synthetic processes for halogenated indoles. researchgate.net

Spectroscopic TechniquePrincipleApplication in Real-Time Monitoring
UV/Visible SpectroscopyMeasures the absorption of ultraviolet or visible light by molecules. mdpi.comQuantifying aromatic compounds and monitoring biomass concentration. mdpi.com
Raman SpectroscopyAnalyzes the inelastic scattering of monochromatic light to probe molecular vibrations. mdpi.comProvides unique spectral fingerprints for specific metabolites and compounds. mdpi.com
Near-Infrared (NIR) SpectroscopyUtilizes the near-infrared region of the electromagnetic spectrum. polito.itUsed for qualitative and quantitative analysis of solid and liquid samples. polito.it
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring.

Machine Learning and AI-driven Approaches for Retrosynthesis and Property Prediction

Several AI models are being employed for retrosynthesis prediction:

Transformer-based architectures , similar to those used in natural language processing, can treat chemical reactions as a language and predict outcomes with high accuracy. chemcopilot.com

Graph Neural Networks (GNNs) represent molecules as graphs, allowing for a more nuanced understanding of molecular structure and reactivity. chemcopilot.com

Reinforcement Learning (RL) models can refine synthetic strategies through a process of trial and error, learning from both successful and unsuccessful predictions. chemcopilot.com

Beyond retrosynthesis, AI and ML are also being used to predict the physicochemical and biological properties of molecules. For a compound like this compound, these predictive models can estimate properties such as solubility, toxicity, and potential biological activity, thereby accelerating the drug discovery and development process. acs.org

Chemoinformatic Analysis of Halogenated Indole Chemical Space

Cheminformatics provides the tools to navigate and analyze the vast chemical space of molecules. For halogenated indoles, this involves the systematic exploration of their structural diversity and structure-activity relationships (SAR). mdpi.com By analyzing large databases of chemical compounds, researchers can identify patterns and scaffolds that are associated with specific biological activities. mdpi.comnih.gov

The chemical space of halogenated natural products, particularly those from marine sources, is a rich area of investigation. nih.govnih.gov Marine organisms are known to produce a wide variety of halogenated compounds, many of which possess unique biological properties. nih.gov Chemoinformatic analysis of these compounds can reveal key structural features, such as the position and type of halogen substitution, that are critical for their activity. nih.gov This knowledge can then be applied to the design and synthesis of novel halogenated indoles like this compound with desired biological profiles.

Development of Sustainable and Eco-friendly Synthetic Strategies

There is a growing emphasis on developing synthetic methods that are both efficient and environmentally benign. cofc.edursc.org For the synthesis of indoles, this includes the use of greener solvents, the avoidance of toxic reagents and metal catalysts, and the development of processes that minimize waste. rsc.orgresearchgate.net

Recent research has focused on several sustainable approaches applicable to the synthesis of this compound:

Multicomponent reactions offer a step-economical approach to building complex indole structures from simple starting materials. rsc.orgresearchgate.net

Electrochemical synthesis provides an eco-friendly alternative to traditional methods by using electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. rsc.org

The use of benign solvents like ethanol and the development of catalyst-free reactions contribute to a more sustainable synthetic process. rsc.orgresearchgate.net

These green chemistry principles are essential for the development of scalable and environmentally responsible methods for producing valuable chemical compounds. cofc.edursc.org

Q & A

Q. What are validated synthetic routes for 4-Chloro-1H-indol-5-ol, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves halogenation of indole precursors. For example, 4-chloro substitution can be achieved via electrophilic substitution using chlorinating agents (e.g., POCl₃ or NCS) under controlled conditions. A reported procedure for analogous compounds involves:

Indole ring functionalization : Starting with 5-hydroxyindole, protect the hydroxyl group (e.g., acetylation) to prevent side reactions.

Chlorination : Treat with a chlorinating agent in anhydrous conditions (e.g., DMF as catalyst, 0–5°C).

Deprotection : Use alkaline hydrolysis (e.g., NaOH/EtOH) to regenerate the hydroxyl group.
Key parameters : Temperature control during chlorination (to avoid over-halogenation), stoichiometry of reagents, and inert atmosphere to prevent oxidation. Yield optimization requires TLC monitoring and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl proton (δ ~10 ppm, broad). Chlorine’s inductive effect deshields adjacent protons.
    • ¹³C NMR : Confirm chloro-substitution (C-Cl appears at δ ~125–135 ppm).
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern (Cl: ³⁵Cl/³⁷Cl ~3:1).
  • X-ray crystallography : Resolve positional ambiguity (e.g., Cl vs. OH regiochemistry) using SHELXL for refinement .
    Note : Use DMSO-d₆ as solvent for NMR to stabilize the hydroxyl proton.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • GHS compliance : While specific hazard data for this compound is limited, structurally similar chlorinated indoles (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) require:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods to avoid inhalation of fine powders.
    • Waste disposal: Treat as halogenated organic waste.
  • Stability : Store in amber vials under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or crystallographic disorder:

Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., Gaussian or ORCA software) to identify dominant tautomers.

X-ray refinement : Use SHELXL’s TWIN/BASF commands to model disorder in crystal structures .
Case study : A 4-chloroindole derivative showed δ 7.2 ppm (NMR) vs. X-ray-confirmed Cl position; DFT revealed a minor tautomer influencing NMR .

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer: Chlorine’s electron-withdrawing effect directs electrophiles to specific positions:

Meta-directing : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at C-3 or C-2.

Protection/deprotection : Temporarily block the hydroxyl group (e.g., silylation) to prevent competing reactions.

Computational guidance : MOE software predicts reactive sites via Fukui indices or electrostatic potential maps .
Example : Nitration at C-3 was achieved in 72% yield after TBS protection of the hydroxyl group .

Q. How can computational modeling predict biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to screen derivatives against targets (e.g., kinase enzymes).
  • QSAR models : Train models with datasets from PubChem or ChEMBL to correlate substituents (e.g., Cl position) with IC₅₀ values.
  • ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., blood-brain barrier permeability).
    Case study : A 4-chloroindole analog showed predicted inhibition of COX-2 (ΔG = –9.2 kcal/mol) .

Q. What are common pitfalls in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., EtOH/water vs. DCM/hexane) to isolate stable polymorphs.
  • Twinned crystals : Use SHELXD for structure solution and Olex2 for twin law identification.
  • Disorder modeling : Refine Cl/OH positions with PART commands in SHELXL .
    Example : Slow evaporation from acetone yielded monoclinic crystals (space group P2₁/c) suitable for high-resolution studies .

Q. How do solvent effects influence the stability of this compound in biological assays?

Methodological Answer:

  • Aqueous solubility : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation.
  • pH-dependent degradation : Monitor stability via HPLC in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Light sensitivity : Store stock solutions in amber vials; confirm stability via UV-Vis (λmax ~280 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.